molecular formula C30H21N B14780437 N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine

N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine

Cat. No.: B14780437
M. Wt: 395.5 g/mol
InChI Key: VPWHKTUYWQDCLB-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine: is an organic compound characterized by the presence of a naphthalene moiety attached to a binaphthylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine typically involves the coupling of naphthalene derivatives with binaphthylamine. One common method is the direct acylation reaction, where 2-amino-2-(naphthalen-1-yl)acetonitrile is acylated to form the desired compound . The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine is used as a ligand in catalytic reactions. It has been shown to be effective in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia .

Medicine: While specific medical applications are still under investigation, the compound’s unique structure suggests potential use in drug development and therapeutic research.

Industry: In the industrial sector, N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine may be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include signal transduction and metabolic processes, depending on the context of its application .

Comparison with Similar Compounds

Uniqueness: N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine is unique due to its binaphthylamine structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other naphthalene derivatives may not be as effective.

Properties

Molecular Formula

C30H21N

Molecular Weight

395.5 g/mol

IUPAC Name

N,4-dinaphthalen-1-ylnaphthalen-1-amine

InChI

InChI=1S/C30H21N/c1-3-13-23-21(9-1)11-7-17-25(23)27-19-20-30(28-16-6-5-15-26(27)28)31-29-18-8-12-22-10-2-4-14-24(22)29/h1-20,31H

InChI Key

VPWHKTUYWQDCLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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